Afatinib

Description

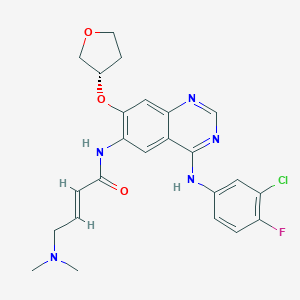

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-CWDCEQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893451 | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850140-72-6, 439081-18-2 | |

| Record name | Afatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tovok | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Irreversible Mechanism of Afatinib in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). As an irreversible ErbB family blocker, this compound covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to sustained inhibition of the downstream signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in EGFR-mutant NSCLC, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes.

Introduction: The ErbB Family and EGFR-Mutant NSCLC

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1/HER1), HER2 (ErbB2/neu), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cellular processes including proliferation, survival, and differentiation.[1] In a subset of NSCLC patients, activating mutations in the EGFR gene, most commonly deletions in exon 19 (del19) and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase domain.[2] This aberrant signaling drives oncogenesis and renders these tumors susceptible to targeted inhibition by EGFR TKIs.

This compound: An Irreversible ErbB Family Blocker

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible pan-ErbB family inhibitor.[3] Unlike first-generation reversible TKIs such as gefitinib and erlotinib, this compound forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of EGFR, as well as with analogous cysteine residues in HER2 and HER4.[4] This irreversible binding leads to a sustained and potent inhibition of kinase activity.[5]

Covalent Binding Mechanism

The irreversible inhibition by this compound is achieved through a Michael addition reaction. The acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys797 residue in the EGFR kinase domain. This covalent modification permanently inactivates the receptor, preventing ATP from binding and blocking downstream signaling.

Diagram: Covalent Binding of this compound to EGFR

Caption: Covalent binding of this compound to Cys797 in the EGFR kinase domain.

Inhibition of Downstream Signaling Pathways

By irreversibly inhibiting the kinase activity of ErbB family members, this compound effectively blocks the activation of key downstream signaling pathways critical for tumor cell survival and proliferation. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

MAPK and PI3K/Akt Pathway Inhibition

Upon EGFR activation, downstream signaling cascades are initiated. This compound's blockade of EGFR phosphorylation prevents the activation of RAS, which in turn inhibits the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation.[6] Simultaneously, the inhibition of EGFR prevents the activation of PI3K, leading to the suppression of AKT and mTOR signaling, which are crucial for cell survival and growth.[7]

Diagram: this compound's Inhibition of EGFR Downstream Signaling

References

- 1. This compound versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Establishment and Characterization of Three this compound-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of this compound [jove.com]

- 4. ascopubs.org [ascopubs.org]

- 5. boehringerone.com [boehringerone.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]

The Unyielding Grip: A Technical Guide to the Irreversible Binding Mechanism of Afatinib (BIBW 2992)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afatinib (BIBW 2992) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that distinguishes itself through its irreversible mechanism of action. Unlike first-generation TKIs, this compound forms a covalent bond with specific cysteine residues within the ATP-binding pocket of key members of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This irreversible inhibition leads to a sustained blockade of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides an in-depth exploration of the core irreversible binding mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and cellular consequences.

The Molecular Basis of Irreversible Inhibition

This compound's chemical structure, a 4-anilinoquinazoline derivative, is notable for the presence of a reactive acrylamide group. This Michael acceptor is the "warhead" responsible for its covalent and irreversible binding. The primary target of this compound is a conserved cysteine residue within the ATP-binding site of the kinase domain of sensitive ErbB family members.[1][2] In wild-type EGFR, this crucial residue is Cysteine 797 (Cys797).[2]

The binding process is a two-step mechanism:

-

Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain, driven by interactions such as hydrogen bonding with the backbone of Met793 in the hinge region.[3]

-

Covalent Bond Formation: Following the initial binding, the acrylamide group of this compound is positioned in close proximity to the thiol group of Cys797. A nucleophilic attack from the thiolate anion of Cys797 onto the electrophilic Michael acceptor of this compound results in the formation of a stable covalent thioether bond.[1][4] This covalent modification permanently inactivates the kinase.

This irreversible binding provides a significant pharmacological advantage over reversible inhibitors by prolonging the duration of target inhibition beyond the pharmacokinetic half-life of the drug.[4]

Quantitative Analysis of this compound's Binding and Potency

The efficacy of this compound is quantified by several key parameters that describe both its initial binding affinity and the rate of covalent modification. The overall potency of an irreversible inhibitor is best described by the ratio kinact/Ki, which represents the efficiency of covalent inactivation.[3][5]

Table 1: Biochemical Kinetic Parameters of this compound Against EGFR Variants [3][6]

| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| Wild-Type (WT) | 0.093 - 0.1 | 0.0021 | 2.1 - 2.3 x 107 |

| L858R | 0.4 - 0.7 | Not Consistently Available | Not Consistently Available |

| L858R/T790M | Not Consistently Available | Not Consistently Available | Not Consistently Available |

Table 2: Cellular Potency (IC50) of this compound in ErbB-Dependent Cancer Cell Lines [2][7][8][9]

| Cell Line | EGFR/ErbB Status | IC50 (nM) |

| A431 | EGFR Wild-Type | 60 |

| PC-9 | EGFR (exon 19 deletion) | 0.3 |

| H3255 | EGFR (L858R) | 0.7 |

| H1975 | EGFR (L858R + T790M) | 10 - 99 |

| BT-474 | HER2 Amplified | 14 |

| NCI-N87 | HER2 Amplified | 14 |

| - | ErbB4 | 1 |

Experimental Protocols for Characterizing Irreversible Binding

The determination of the kinetic parameters and cellular activity of this compound involves a variety of biochemical and cell-based assays.

Biochemical Kinase Assay for Ki and kinact Determination

This assay measures the enzymatic activity of purified EGFR kinase domains in the presence of this compound to determine the reversible binding affinity (Ki) and the rate of covalent bond formation (kinact).

Materials:

-

Purified recombinant EGFR kinase domain (wild-type or mutant)

-

This compound

-

ATP (33P-labeled ATP for radiometric assays or unlabeled for luminescence-based assays)

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents

-

Microplate reader

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Initiation: In a microplate, combine the purified EGFR kinase domain and the this compound dilutions.

-

Time-Dependent Inhibition: Incubate the enzyme and inhibitor for various time points to allow for the covalent reaction to proceed.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Reaction Termination and Detection: After a fixed time, terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[10]

-

Data Analysis:

-

Plot the observed rate of reaction against the this compound concentration for each pre-incubation time point to determine the IC50 at each time.

-

The Ki and kinact values are then determined by fitting the data to the appropriate equations for irreversible inhibition, often using specialized software for enzyme kinetics.[11]

-

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is employed to definitively confirm the covalent modification of the target cysteine residue by this compound.

Materials:

-

Purified EGFR kinase domain

-

This compound

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Protease (e.g., trypsin or pepsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Incubation: Incubate the purified EGFR kinase domain with an excess of this compound to ensure complete labeling.

-

Proteolytic Digestion: Digest the protein-inhibitor complex with a protease to generate smaller peptides.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify the peptide containing the Cys797 residue and look for a mass shift corresponding to the adduction of this compound. The fragmentation pattern (MS/MS spectrum) of the modified peptide will confirm the precise site of covalent modification.

Cellular Autophosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, providing a measure of its target engagement and potency in a physiologically relevant system.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431 for wild-type, H1975 for L858R/T790M)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting or ELISA (anti-phospho-EGFR and anti-total-EGFR)

Protocol:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time.

-

Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

-

Detection of Phosphorylated and Total EGFR: Measure the levels of phosphorylated EGFR (pEGFR) and total EGFR using Western blotting or an ELISA-based method.

-

Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) and normalize the pEGFR signal to the total EGFR signal. Plot the normalized pEGFR levels against the this compound concentration to determine the IC50 value for the inhibition of EGFR autophosphorylation.[6]

Visualizing the Mechanism and Pathway

The Irreversible Binding Mechanism of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody-assisted target identification reveals this compound, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. enzymlogic.com [enzymlogic.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. biokin.com [biokin.com]

Afatinib in Preclinical Models: A Technical Guide to its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology and pharmacokinetics of Afatinib, a potent, irreversible ErbB family blocker. The information presented herein is curated from a wide range of preclinical studies to support further research and development efforts in oncology.

Core Pharmacology

This compound is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4 (HER4).[1][2] This irreversible binding is achieved through the covalent attachment of this compound to specific cysteine residues within the kinase domains of these receptors (Cys797 in EGFR, Cys805 in HER2, and Cys803 in ErbB4).[2] This mechanism of action leads to a sustained inhibition of receptor autophosphorylation and downstream signaling pathways, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells dependent on ErbB signaling.[1][2]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the irreversible inhibition of the tyrosine kinase activity of EGFR, HER2, and ErbB4. This blockade prevents the autophosphorylation of these receptors upon ligand binding, thereby inhibiting the activation of key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

This compound's inhibition of EGFR/HER2 signaling pathways.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with varying EGFR and HER2 status. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells harboring activating EGFR mutations.

| Cell Line | Cancer Type | EGFR/HER2 Status | This compound IC50 (nM) | Reference |

| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.8 | [3] |

| H3255 | Non-Small Cell Lung Cancer | EGFR L858R | 0.3 | [3] |

| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 57 | [3] |

| PC-9ER | Non-Small Cell Lung Cancer | EGFR T790M | 165 | [3] |

| H2170 | Non-Small Cell Lung Cancer | HER2 amplification | ~10-100 | [2] |

| Calu-3 | Non-Small Cell Lung Cancer | HER2 amplification | ~10-100 | [2] |

| H1781 | Non-Small Cell Lung Cancer | HER2 mutation | ~10-100 | [2] |

| T24 | Bladder Cancer | Not Specified | ~5,000-20,000 | [4] |

| HNE-1 | Nasopharyngeal Carcinoma | EGFR Overexpression | ~1,370-3,380 | [1] |

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in xenograft models has consistently demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression in various cancer models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HNE-1 | Nasopharyngeal Carcinoma | 12.5 mg/kg, daily | Modest inhibition | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 10 mg/kg, daily | Significant growth delay | [5] |

| HN5 | Head and Neck Squamous Cell Carcinoma | 15 mg/kg, daily | Tumor regression | [5] |

| H2170 | Non-Small Cell Lung Cancer (HER2-amplified) | 20 mg/kg, 6 days/week | Significant inhibition (P < 0.0001) | [2][6] |

| H1781 | Non-Small Cell Lung Cancer (HER2-mutant) | 20 mg/kg, 6 days/week | Significant inhibition (P < 0.0001) | [2][6] |

| H358 | Non-Small Cell Lung Cancer | Not Specified | ~80% inhibition | [7] |

| PC-9 | Non-Small Cell Lung Cancer (Brain Metastases) | 15 mg/kg/day | 90.2% TGI | [8] |

| PC-9 | Non-Small Cell Lung Cancer (Brain Metastases) | 30 mg/kg/day | 105% TGI (regression) | [8] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Bioavailability | Cmax (at 30 mg/kg) | Tmax (at 30 mg/kg) | Clearance | Vd | Protein Binding | Reference |

| Mouse | - | 417.1 ± 119.9 nmol/L (plasma) | 1 h | 609 mL/h (altered by nilotinib to 211 mL/h) | - | >92% | [8][9][10] |

| Rat | 11-45% | 513.9 ± 281.1 ng/mL (at 8 mg/kg) | 1.3 ± 0.6 h | 480 ± 80 ml/h/kg (IV) | 16.2 L/kg (IV) | >92% | [10][11] |

| Minipig | 11-45% | - | - | - | 12.4 L/kg (IV) | >92% | [10] |

| Rabbit | - | - | - | - | - | >92% | [10] |

Metabolism of this compound is generally minimal across species, with the parent drug being the major circulating component.[10] Excretion is primarily through the feces.[10]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]

-

Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 100 to 1000 nM) or a vehicle control (DMSO).[12]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate according to the manufacturer's instructions.[12]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]

-

Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 values using non-linear regression analysis.[12]

In Vivo Xenograft Tumor Model

The following protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

General workflow for a preclinical xenograft study.

-

Cell Preparation: Culture the selected cancer cell line to the logarithmic growth phase. Harvest and resuspend the cells in a suitable medium at the desired concentration.

-

Animal Model: Utilize immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 1% methylcellulose/Tween-80 in deionized water).[8] Administer this compound orally once daily at the desired dose. The control group receives the vehicle alone.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[13] Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Terminate the study when tumors in the control group reach a specified size or based on humane endpoint criteria.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

In Vivo Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic parameters of this compound in a preclinical model.

-

Animal Model: Use appropriate animal models such as mice or rats.

-

Drug Administration: Administer a single oral or intravenous dose of this compound. For oral administration, a common dose in mice is 30 mg/kg.[8]

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[8] Plasma is then separated by centrifugation. In some studies, cerebrospinal fluid (CSF) or tumor tissue may also be collected.[8]

-

Sample Analysis: Quantify the concentration of this compound in the plasma and other matrices using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

This technical guide serves as a foundational resource for understanding the preclinical profile of this compound. The provided data and protocols are intended to facilitate the design and interpretation of future studies aimed at further elucidating the therapeutic potential of this important anti-cancer agent.

References

- 1. In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of this compound, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nilotinib Alters the Efflux Transporter-Mediated Pharmacokinetics of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound after Intravenous and Oral Administrations in Rats Using Validated UPLC MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell viability [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Afatinib: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular architecture and biological activity of Afatinib, a potent second-generation irreversible inhibitor of the ErbB family of receptor tyrosine kinases.

Introduction

This compound (marketed as Gilotrif®) is a second-generation tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Unlike first-generation TKIs such as gefitinib and erlotinib, which are reversible inhibitors, this compound forms a covalent bond with specific cysteine residues in the ATP-binding site of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys773), leading to irreversible inhibition of these kinases.[6] This irreversible binding mode contributes to its enhanced potency and its activity against certain T790M resistance mutations that render first-generation inhibitors ineffective. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and the logical framework of its SAR studies.

Core Structure and Pharmacophore of this compound

The chemical scaffold of this compound is a 4-anilinoquinazoline derivative. This core structure is a common feature among many EGFR inhibitors.[7][8] The key pharmacophoric elements of this compound can be dissected into three main components, each playing a crucial role in its biological activity:

-

The Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold that anchors the molecule within the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

-

The 4-Anilino Moiety: This substituted aniline ring extends into a hydrophobic region of the ATP-binding site. The nature and position of substituents on this ring significantly influence the inhibitor's potency and selectivity.

-

The Michael Acceptor System: This is the hallmark of second-generation irreversible inhibitors like this compound. The acrylamide side chain at the C6 position of the quinazoline ring acts as a Michael acceptor, enabling the covalent reaction with the thiol group of the cysteine residue in the active site.

Structure-Activity Relationship (SAR) Studies

The development of this compound and its analogs has been guided by extensive SAR studies. These investigations have systematically explored how modifications to each part of the molecule impact its inhibitory activity against wild-type and mutant forms of ErbB family kinases.

Modifications of the Quinazoline Core

The quinazoline scaffold is crucial for the correct orientation of the inhibitor in the ATP binding pocket.

-

Substitutions at C6 and C7: The substitution pattern at the 6 and 7 positions of the quinazoline ring is critical for activity. In this compound, the C6 position is occupied by the Michael acceptor, and the C7 position bears a tetrahydrofuran-3-yloxy group. This substitution at C7 enhances solubility and can influence the overall conformation of the molecule. Studies on other 4-anilinoquinazolines have shown that bulky substituents at these positions can be either beneficial or detrimental depending on their ability to interact with specific residues in the kinase domain.

Modifications of the 4-Anilino Ring

The 3-chloro-4-fluoroanilino group of this compound fits into a hydrophobic pocket.

-

Halogen Substitution: The presence of halogen atoms like chlorine and fluorine on the aniline ring generally enhances binding affinity. The 3-chloro and 4-fluoro substitution pattern is found in many potent EGFR inhibitors, as it optimizes interactions within the hydrophobic pocket.

-

Other Substitutions: The introduction of other small, lipophilic groups at the meta and para positions can also be well-tolerated and in some cases improve potency. However, larger or more polar groups can lead to a decrease in activity due to steric hindrance or unfavorable interactions.

Modifications of the Michael Acceptor

The acrylamide moiety is the reactive "warhead" of this compound, responsible for its irreversible binding.

-

Importance of the Double Bond: The α,β-unsaturated carbonyl system is essential for the Michael addition reaction with the cysteine residue. Saturation of this double bond completely abrogates the irreversible inhibitory activity.

-

The Role of the Terminal Amine: The dimethylamino group at the end of the butenamide chain plays a crucial role in the covalent reaction. It is thought to act as a general base, abstracting a proton from the cysteine thiol, thereby increasing its nucleophilicity and facilitating the Michael addition.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against key ErbB family kinases and cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | EGFR (WT) | 0.5 | |

| EGFR (L858R) | 0.4 | ||

| EGFR (L858R/T790M) | 10 | ||

| HER2 | 14 | ||

| HER4 | 1 | ||

| Gefitinib | EGFR (WT) | 27 | [2] |

| EGFR (L858R) | - | ||

| EGFR (L858R/T790M) | >1000 | ||

| Analog 10k | EGFR | 3.6 | [9] |

| Analog 10e | EGFR | 9.1 | [9] |

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung | 0.05 ± 0.01 | [9] |

| PC-3 | Prostate | 4.1 ± 2.47 | [9] | |

| MCF-7 | Breast | 5.83 ± 1.89 | [9] | |

| Hela | Cervical | 6.81 ± 1.77 | [9] | |

| Analog 10k | A549 | Lung | 0.07 ± 0.02 | [9] |

| PC-3 | Prostate | 7.67 ± 0.97 | [9] | |

| MCF-7 | Breast | 4.65 ± 0.90 | [9] | |

| Hela | Cervical | 4.83 ± 1.28 | [9] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by blocking the downstream signaling pathways mediated by the ErbB family of receptors. Upon activation by their ligands, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular events that promote cell proliferation, survival, and migration. The two major signaling pathways inhibited by this compound are:

-

The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation.

-

The Ras/Raf/MEK/ERK Pathway: This pathway is primarily involved in controlling cell growth and differentiation.

By irreversibly inhibiting EGFR, HER2, and HER4, this compound effectively shuts down these pro-survival and pro-proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

Experimental Protocols

The SAR studies of this compound and its analogs rely on a suite of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of ATP consumed in the reaction is quantified using a luciferase-based system.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of each compound dilution. For positive and negative controls, add 1 µL of DMSO.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

-

Add 2 µL of the EGFR enzyme solution to each well, except for the negative control wells.

-

Add 2 µL of the substrate/ATP mix to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, PC-9)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to detect the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of EGFR and its downstream effectors.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

ECL chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design in the field of oncology. The 4-anilinoquinazoline scaffold provides the necessary framework for high-affinity binding to the ATP pocket of ErbB family kinases. The strategic placement of a Michael acceptor group at the C6 position confers irreversibility, leading to enhanced potency and the ability to overcome certain forms of acquired resistance. The SAR studies have demonstrated the critical roles of the quinazoline core, the substituted aniline ring, and the reactive acrylamide moiety. This in-depth understanding of this compound's SAR continues to guide the development of next-generation EGFR inhibitors with improved efficacy, selectivity, and safety profiles.

References

- 1. This compound: A Review in Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer | springermedicine.com [springermedicine.com]

- 3. This compound: a review of its use in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

A Deep Dive into the Pan-ErbB Family Inhibitor Afatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afatinib is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides an in-depth exploration of the mode of action of this compound, detailing its molecular interactions, its effects on downstream signaling pathways, and its demonstrated efficacy in preclinical and clinical settings. Quantitative data from key studies are summarized for comparative analysis, and detailed protocols for relevant experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to the ErbB Family and this compound

The ErbB family of receptor tyrosine kinases, comprising the epidermal growth factor receptor (EGFR or ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[2][3]

This compound (brand name Gilotrif®) is an orally administered tyrosine kinase inhibitor (TKI) that distinguishes itself from first-generation TKIs through its irreversible and broad-spectrum inhibition of the ErbB family.[4][5][6] This guide will elucidate the core mechanisms that underpin the therapeutic efficacy of this compound.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound's primary mode of action is its ability to form a covalent bond with specific cysteine residues within the ATP-binding pocket of EGFR, HER2, and HER4.[7][8] This irreversible binding distinguishes it from first-generation, reversible TKIs like gefitinib and erlotinib.[6]

The key molecular interaction involves the Michael acceptor group on this compound, which reacts with the thiol group of a specific cysteine residue (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4).[7][8] This covalent adduct physically blocks the binding of ATP, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[9][10] This sustained and irreversible inhibition is believed to contribute to its potency, particularly against tumors harboring specific EGFR mutations.[6][9]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key IC50 values, providing a comparative view of its potency against different ErbB family members and various EGFR mutations.

| Target | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 0.5 | [1][10] |

| HER2 | 14 | [1][10] |

| HER4 | 1 | [10] |

| EGFR (L858R) | 0.4 | [8] |

| EGFR (del19) | 0.5 | [8] |

| EGFR (T790M) | 10 | [8] |

| EGFR (L858R/T790M) | 10 | [8] |

| Table 1: In vitro kinase inhibitory activity of this compound against ErbB family members. |

| Cell Line | EGFR Mutation | This compound IC50 (nM) | Reference(s) |

| HCC827 | del19 | 1.9 | [8] |

| NCI-H1975 | L858R/T790M | 89 | [8] |

| A431 | Wild-Type | 27 | [8] |

| Table 2: Cellular growth inhibition by this compound in NSCLC cell lines. |

Impact on Downstream Signaling Pathways

By inhibiting the kinase activity of ErbB receptors, this compound effectively blocks the activation of two major downstream signaling pathways that are critical for tumor cell growth and survival: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][10][11]

The blockade of these pathways leads to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and a reduction in tumor growth.[12][13]

References

- 1. Efficacy of the Irreversible ErbB Family Blocker this compound in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI)–Pretreated Non–Small-Cell Lung Cancer Patients with Brain Metastases or Leptomeningeal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics and mechanism of this compound–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and comparative utility of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]

- 6. This compound versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Covalent Modification of Cys797 in EGFR by Afatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[2][3] A key feature of this compound's mechanism of action is its ability to form a covalent bond with a specific cysteine residue, Cys797, within the ATP-binding site of EGFR.[2] This irreversible inhibition leads to a sustained blockade of EGFR signaling, which is crucial for the proliferation and survival of certain cancer cells.[2][4] This technical guide provides a comprehensive overview of the covalent modification of Cys797 in EGFR by this compound, including the underlying signaling pathways, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action: Covalent Inhibition of EGFR

This compound's structure incorporates a 4-anilinoquinazoline core, which provides the initial non-covalent binding affinity to the EGFR kinase domain, and an electrophilic acrylamide "warhead" that is crucial for its irreversible action.[5][6] The inhibition process can be conceptualized as a two-step mechanism:

-

Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This reversible binding is driven by interactions such as hydrogen bonding with key residues like Met793.[6]

-

Irreversible Covalent Bonding: Following the initial binding, the acrylamide moiety of this compound is positioned in close proximity to the thiol group of the Cys797 residue. A Michael addition reaction then occurs, resulting in the formation of a stable covalent thioether bond between this compound and Cys797.[7][8]

This covalent modification permanently inactivates the EGFR kinase, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.[9][2] The irreversible nature of this inhibition provides a prolonged pharmacodynamic effect.[10]

EGFR Signaling Pathways and this compound's Impact

EGFR is a critical regulator of cellular processes, and its activation triggers a cascade of downstream signaling events.[11][12] The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway, which is mainly involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[13][14]

By covalently binding to and inhibiting EGFR, this compound effectively blocks the initiation of these signaling cascades.[2] This leads to the suppression of tumor cell proliferation, growth, and survival, and can ultimately induce apoptosis.

References

- 1. This compound: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer | springermedicine.com [springermedicine.com]

- 2. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Preclinical Evaluation of Afatinib in Breast Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is an oral, irreversible ErbB family blocker that potently inhibits signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] By covalently binding to the kinase domains of these receptors, this compound provides sustained inhibition of the key signaling pathways implicated in the proliferation and survival of cancer cells.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various breast cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation

In Vitro Sensitivity of Breast Cancer Cell Lines to this compound

The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating potent inhibition in models representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Molecular Subtype | IC50 (nM) | Reference |

| HER2-Positive | |||

| SKBR3 | HER2-amplified | 80.6 | [3] |

| BT-474 | HER2-amplified, ER+ | 2 | [4] |

| MDA-MB-453 | HER2-amplified | >1000 | [5] |

| SUM-190 | HER2-amplified, Trastuzumab-resistant | Potent Inhibition (IC50 not specified) | [1] |

| Triple-Negative Breast Cancer (TNBC) | |||

| MDA-MB-231 | TNBC | 54.46 | [6] |

| SUM-149 | TNBC | Potent Inhibition (IC50 not specified) | [1] |

| ER-Positive | |||

| MCF-7 | ER+, HER2-low | 116.34 | [6] |

In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

This compound has demonstrated significant anti-tumor activity in various in vivo breast cancer xenograft models, including those resistant to other targeted therapies.

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| SUM-190 Xenograft (Trastuzumab-resistant) | This compound | Not specified | Potent antitumor activity | [1] |

| HER2-amplified Xenografts | This compound | Not specified | Partial and complete tumor shrinkage | [1] |

| TNBC Xenografts | This compound | Not specified | Confirmed anti-tumor activity | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Breast cancer cell lines (e.g., SKBR3, BT-474, MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis of EGFR/HER2 Signaling

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway following this compound treatment.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound for the specified duration (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

-

Scrape cells and incubate the lysate on ice for 30 minutes, vortexing intermittently.[9]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibody overnight at 4°C.[9]

-

Wash the membrane three times with TBST.[9]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.[9]

-

-

Detection:

In Vivo Xenograft Study

This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a breast cancer xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Breast cancer cells (e.g., MDA-MB-231, BT-474)

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 90-100 mm³), randomize mice into treatment and control groups.[12]

-

-

This compound Administration:

-

Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20 mg/kg daily).

-

Administer the vehicle control to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice.

-

-

Study Termination and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).

-

Mandatory Visualization

This compound Mechanism of Action and Downstream Signaling

References

- 1. Potential of this compound in the treatment of patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. benchchem.com [benchchem.com]

- 10. Establishment of a Lung Metastatic Breast Tumor Xenograft Model in Nude Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Afatinib In Vitro Cell Viability Assay: Application Notes and Protocols for Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a second-generation, irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike first-generation tyrosine kinase inhibitors (TKIs), this compound covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4), leading to a broad and sustained inhibition of the key signaling pathways involved in cancer cell proliferation and survival.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on lung cancer cell viability, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades crucial for cell growth and division.[4][5] In certain lung cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation.[6][7] this compound exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby blocking autophosphorylation and the subsequent activation of pro-survival pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][5][6] This inhibition ultimately leads to cell cycle arrest and apoptosis.

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Data Presentation: this compound IC50 Values in Lung Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various non-small cell lung cancer cell lines, highlighting the differential sensitivity based on their EGFR mutation status.

| Cell Line | EGFR Mutation Status | This compound IC50 |

| PC-9 | Exon 19 Deletion | 0.28 nM[1] |

| PC-9-GR | Exon 19 Del / T790M | 350.0 nM[1] |

| H1975 | L858R / T790M | 38.4 nM[1] |

| H460 | Wild-Type (KRAS mutant) | 2.3 µM[1] |

| H3255 | L858R | ~10 nM |

| 11-18 | L858R | ~20 nM |

| NCI-H1650 | Exon 19 Deletion | 7 µM[5] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocol: Cell Viability Assay (MTT Method)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of lung cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][8][9]

Materials

-

Lung cancer cell lines (e.g., PC-9, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding: a. Harvest and count lung cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: a. After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.[10] c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive method that measures ATP levels as an indicator of metabolically active cells.[11][12]

-

Follow steps 1 and 2 of the MTT protocol.

-

After the 72-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.[13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure the luminescence using a luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro cell viability assay with this compound.

Figure 2: Cell Viability Assay Experimental Workflow.

References

- 1. This compound increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. wjpls.org [wjpls.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. promega.com [promega.com]

Application Notes and Protocols for Generating Afatinib Dose-Response Curves In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] By covalently binding to the kinase domains of these receptors, this compound effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] This mechanism of action makes this compound a potent therapeutic agent, particularly in cancers harboring activating mutations in the ErbB family, such as non-small cell lung cancer (NSCLC).[1][6]

These application notes provide a comprehensive protocol for generating in vitro dose-response curves for this compound to determine its half-maximal inhibitory concentration (IC50) in cancer cell lines.

Signaling Pathway of this compound Inhibition

This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream pathways that promote cell growth and survival. This compound's irreversible binding to EGFR, HER2, and HER4 prevents this phosphorylation, thereby inhibiting these pro-survival signals.[1][5]

This compound inhibits the ErbB receptor family, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Experimental Protocols

A common method to determine the cytotoxic or cytostatic effects of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials

-

Cancer cell line of interest (e.g., NCI-H1975, PC-9, HCC827)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (BIBW 2992)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Workflow for determining this compound IC50 using an MTT assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

-

Cell Adherence:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.[7]

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at room temperature in the dark.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Data Presentation

The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected outcomes.

| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) | Reference(s) |

| PC-9 | NSCLC | Exon 19 deletion | 0.8 | [8] |

| H3255 | NSCLC | L858R | 0.3 | [8] |

| H1975 | NSCLC | L858R + T790M | 57 | [8] |

| PC-9ER | NSCLC | Exon 19 del + T790M | 165 | [8] |

| HCC827 | NSCLC | Exon 19 deletion | ~0.7-50 | [4] |

| H1650 | NSCLC | Exon 19 deletion | >10,000 | [4] |

| A431 | Epidermoid Carcinoma | Wild-type | ~10-100 | [9] |

| BT-474 | Breast Cancer | HER2 amplified | ~10-100 | [9] |

| NCI-N87 | Gastric Cancer | HER2 amplified | ~10-100 | [9] |

| HNE-1 | Nasopharyngeal Carcinoma | Not Specified | 4410 | [10] |

| CNE-2 | Nasopharyngeal Carcinoma | Not Specified | 2810 | [10] |

| SUNE-1 | Nasopharyngeal Carcinoma | Not Specified | 6930 | [10] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell passage number.

Conclusion

This document provides a detailed protocol for generating this compound dose-response curves in vitro, which is a fundamental step in preclinical drug evaluation. The provided data and diagrams offer a comprehensive overview for researchers to effectively design and execute their experiments and interpret the results in the context of this compound's mechanism of action.

References

- 1. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of this compound and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Screening of Afatinib Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a second-generation, irreversible ErbB family blocker that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, the development of resistance is a significant clinical challenge.[2][4][5] Combining this compound with other therapeutic agents presents a promising strategy to enhance efficacy and overcome resistance.[1][6][7] These application notes provide a comprehensive set of protocols for the in vitro screening of this compound combination therapies to identify synergistic interactions and elucidate underlying mechanisms.

Core Concepts: Mechanism of Action and Resistance

This compound covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their signaling pathways.[3] This blocks downstream cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[8][9]

Resistance to this compound can arise through various mechanisms, including:

-